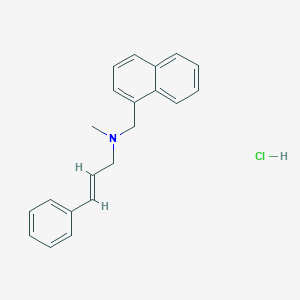

Naftifine hydrochloride

Overview

Description

Synthesis Analysis

Naftifine hydrochloride is synthesized through routes that establish its antifungal properties, focusing on the allylamine derivative as a critical structural element. The synthesis and structure-activity relationships of naftifine-related allylamine antimycotics have been explored, showing that its antifungal activity is tightly linked to its specific chemical structure. A tertiary allylamine function is crucial for its activity against fungi, with the phenyl ring allowing for significant structural variations (Stütz et al., 1986).

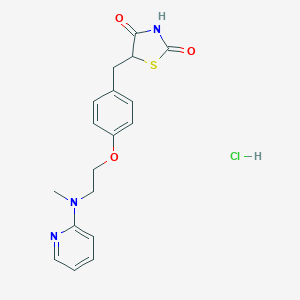

Molecular Structure Analysis

The molecular structure of naftifine is characterized by its allylamine core, which is essential for its antifungal efficacy. This structure is instrumental in inhibiting the fungal enzyme squalene 2,3-epoxidase, leading to a disruption in the biosynthesis of ergosterol, a critical component of the fungal cell membrane. The specific configuration of naftifine's molecular structure allows it to target and inhibit fungal growth effectively.

Chemical Reactions and Properties

Naftifine hydrochloride engages in chemical interactions that underscore its antifungal properties. Its ability to inhibit squalene epoxidase is a hallmark of its action, causing a decrease in ergosterol synthesis and an accumulation of squalene within fungal cells, which leads to their demise. This mechanism is distinct and contributes to its broad antifungal spectrum.

Physical Properties Analysis

The physical properties of naftifine hydrochloride, such as its solubility and stability, are optimized through complexation with cyclodextrins, improving its physicochemical characteristics. This optimization enhances naftifine's application in antifungal treatments, facilitating its delivery and effectiveness (Uzqueda et al., 2006).

Scientific Research Applications

Treatment of Tinea Infections

- Scientific Field : Dermatology and Mycology .

- Summary of Application : Naftifine hydrochloride is a synthetic, broad-spectrum, antifungal agent used for the topical treatment of tinea pedis, tinea cruris, and tinea corporis caused by the organisms Trichophyton rubrum, Trichophyton mentagrophytes, Trichophyton tonsurans, and Epidermophyton floccosum .

- Methods of Application : Naftifine hydrochloride is applied topically as a cream or gel. The exact dosage and duration of treatment depend on the severity and location of the infection .

- Results or Outcomes : Naftifine has been shown to exhibit fungicidal activity in vitro against a broad spectrum of organisms including Trichophyton rubrum, Trichophyton mentagrophytes, Trichophyton tonsurans, Epidermophyton floccosum, and Microsporum canis, Microsporum audouini, and Microsporum gypseum; and fungistatic activity against Candida species including Candida albicans .

Treatment of Interdigital Tinea Pedis

- Scientific Field : Dermatology and Clinical Pharmacology .

- Summary of Application : A phase III multicentre double-blind, comparative, parallel-group study was conducted to study the efficacy and safety of naftifine 2% gel in an Indian population, in comparison with miconazole 2% gel in patients with interdigital tinea pedis, with mild to moderate symptoms .

- Methods of Application : Patients presenting with mild to moderate signs and symptoms of interdigital tinea pedis and mycologically confirmed tinea infection were randomised to either naftifine hydrochloride 2% gel or miconazole 2% gel in a 1:1 ratio. All patients were treated for 2 weeks with a follow-up of up to 12 weeks .

- Results or Outcomes : At the end of week 6, clinical cure was 54.55% in the naftifine group and 50.00% in the miconazole group. This increased to 78.18% and 76.36% in the naftifine and miconazole group respectively at the end of week 12. Mycological and clinical cure were similar in the naftifine and miconazole groups at week 6 and week 12 .

Treatment of Athlete’s Foot

- Scientific Field : Dermatology .

- Summary of Application : Naftifine hydrochloride is used to treat skin infections such as athlete’s foot . Athlete’s foot, also known as tinea pedis, is a common fungal infection that affects the foot’s skin.

- Methods of Application : Naftifine is applied topically as a cream or gel. The exact dosage and duration of treatment depend on the severity and location of the infection .

- Results or Outcomes : Naftifine has been shown to be effective in treating athlete’s foot by preventing the growth of fungus .

Treatment of Jock Itch

- Scientific Field : Dermatology .

- Summary of Application : Naftifine hydrochloride is used to treat jock itch . Jock itch, also known as tinea cruris, is a fungal infection that causes a red and itchy rash in warm and moist areas of the body.

- Methods of Application : Naftifine is applied topically as a cream or gel. The exact dosage and duration of treatment depend on the severity and location of the infection .

- Results or Outcomes : Naftifine has been shown to be effective in treating jock itch by preventing the growth of fungus .

Treatment of Ringworm Infections

- Scientific Field : Dermatology .

- Summary of Application : Naftifine hydrochloride is used to treat ringworm infections . Ringworm, also known as tinea corporis, is a fungal infection that forms a ring-shaped rash.

- Methods of Application : Naftifine is applied topically as a cream or gel. The exact dosage and duration of treatment depend on the severity and location of the infection .

- Results or Outcomes : Naftifine has been shown to be effective in treating ringworm infections by preventing the growth of fungus .

Future Directions

Naftifine hydrochloride is currently used to treat a variety of fungal skin infections . The medication should be applied to the skin only, and the length of treatment is based on the medical condition and response to therapy . It’s important to continue using this medication until the full prescribed treatment period is finished, even if symptoms disappear after a few days . Stopping the medication too early may result in a return of the infection .

properties

IUPAC Name |

(E)-N-methyl-N-(naphthalen-1-ylmethyl)-3-phenylprop-2-en-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N.ClH/c1-22(16-8-11-18-9-3-2-4-10-18)17-20-14-7-13-19-12-5-6-15-21(19)20;/h2-15H,16-17H2,1H3;1H/b11-8+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLUNPKFOFGZHRT-YGCVIUNWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC=CC1=CC=CC=C1)CC2=CC=CC3=CC=CC=C32.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C/C=C/C1=CC=CC=C1)CC2=CC=CC3=CC=CC=C32.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2045496 | |

| Record name | Naftifine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Naftifine hydrochloride | |

CAS RN |

65473-14-5 | |

| Record name | Naftifine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65473-14-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naftifine hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065473145 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NAFTIFINE HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760068 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Naftifine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-N-Cinnamyl-N-methyl-1-naphthalenemethyl-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NAFTIFINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25UR9N9041 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

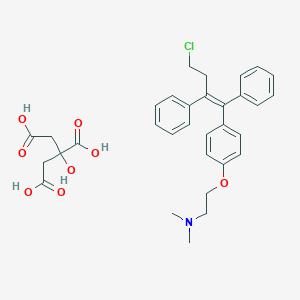

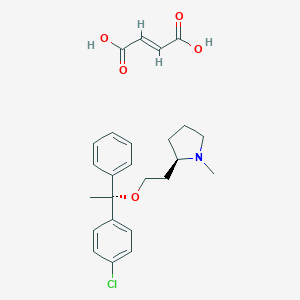

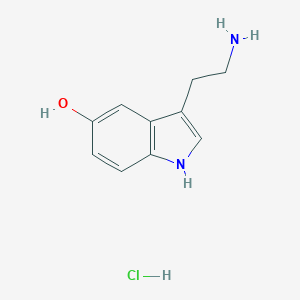

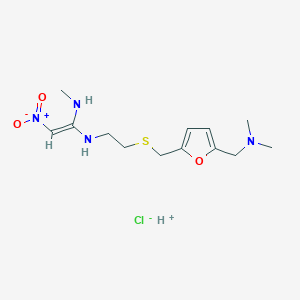

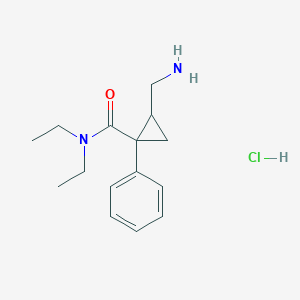

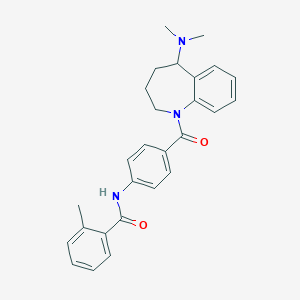

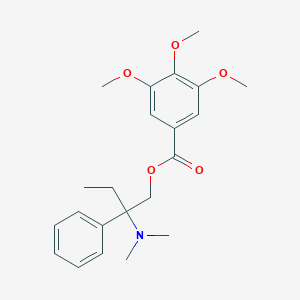

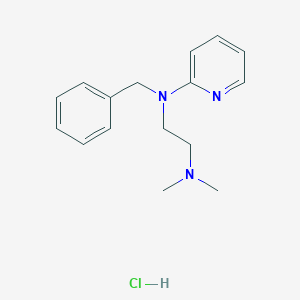

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.